molecular formula C10H7BrN2O4 B1414413 Methyl 5-bromo-3-cyano-2-nitrophenylacetate CAS No. 1806853-81-5

Methyl 5-bromo-3-cyano-2-nitrophenylacetate

Cat. No.: B1414413
CAS No.: 1806853-81-5
M. Wt: 299.08 g/mol
InChI Key: JRDFVKKBONUGSY-UHFFFAOYSA-N
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Description

Methyl 5-bromo-3-cyano-2-nitrophenylacetate is a chemical compound belonging to the class of nitrophenylacetates. It is characterized by the presence of a bromine atom, a cyano group, and a nitro group attached to a phenyl ring, with a methyl ester functional group. This compound is a yellow crystalline powder and is used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-3-cyano-2-nitrophenylacetate typically involves the reaction of 5-bromo-3-cyano-2-nitrobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process, resulting in the formation of the methyl ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-3-cyano-2-nitrophenylacetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.

    Reduction Reactions: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride can be used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products Formed

    Substitution Reactions: Products include various substituted phenylacetates depending on the nucleophile used.

    Reduction Reactions: The major product is the corresponding amino derivative.

    Hydrolysis: The major product is 5-bromo-3-cyano-2-nitrobenzoic acid.

Scientific Research Applications

Methyl 5-bromo-3-cyano-2-nitrophenylacetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-3-cyano-2-nitrophenylacetate involves its interaction with specific molecular targets and pathways. The presence of the nitro and cyano groups allows it to participate in various biochemical reactions. For instance, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to potential antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-5-cyano-3-nitrophenylacetate
  • Methyl 4-bromo-3-cyano-2-nitrophenylacetate
  • Methyl 5-chloro-3-cyano-2-nitrophenylacetate

Uniqueness

Methyl 5-bromo-3-cyano-2-nitrophenylacetate is unique due to the specific positioning of the bromine, cyano, and nitro groups on the phenyl ring. This unique arrangement imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

methyl 2-(5-bromo-3-cyano-2-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O4/c1-17-9(14)4-6-2-8(11)3-7(5-12)10(6)13(15)16/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRDFVKKBONUGSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C(=CC(=C1)Br)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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